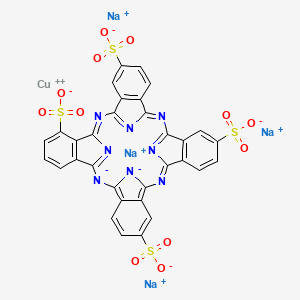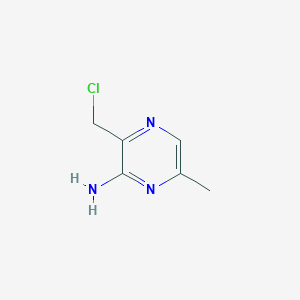
3-(Chloromethyl)-6-methylpyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-6-methylpyrazin-2-amine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-methylpyrazin-2-amine typically involves the chloromethylation of 6-methylpyrazin-2-amine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrazine ring.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
化学反应分析
Types of Reactions: 3-(Chloromethyl)-6-methylpyrazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of 3-(carboxymethyl)-6-methylpyrazin-2-amine.
Reduction: Formation of 3-(chloromethyl)-6-methyl-1,4-dihydropyrazin-2-amine.
科学研究应用
3-(Chloromethyl)-6-methylpyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 3-(Chloromethyl)-6-methylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function .
相似化合物的比较
3-(Chloromethyl)pyrazine: Lacks the methyl group at position 6, making it less sterically hindered.
6-Methylpyrazin-2-amine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
3-(Bromomethyl)-6-methylpyrazin-2-amine: Similar structure but with a bromomethyl group, which is more reactive in substitution reactions due to the weaker C-Br bond compared to C-Cl.
Uniqueness: 3-(Chloromethyl)-6-methylpyrazin-2-amine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and steric properties. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
属性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
3-(chloromethyl)-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,10) |
InChI 键 |
BGDKZUOMGMBWOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


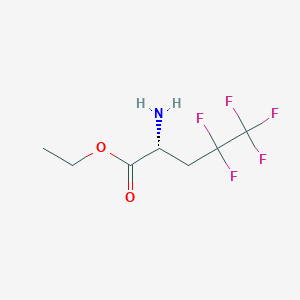
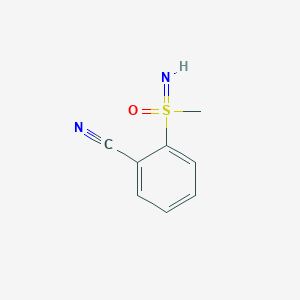
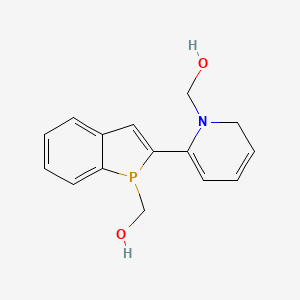
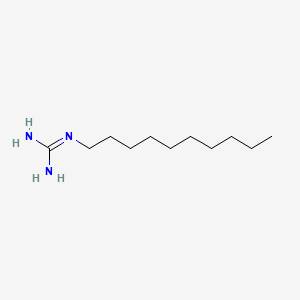
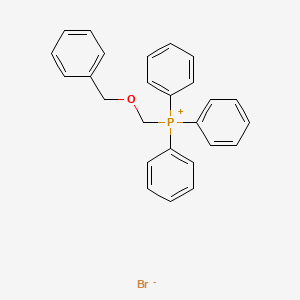


![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)
![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
